4'-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-β-D-glucopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

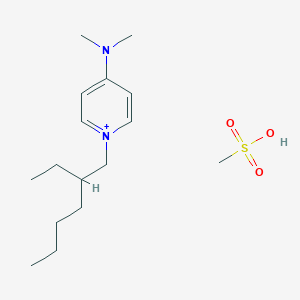

4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-β-D-glucopyranoside is a compound extensively applied in the biomedical sector . It serves as a fluorogenic substrate used to identify β-glucosidase activity, which is pivotal for diagnosing affiliated ailments like Gaucher’s disease and Pompe disease .

Molecular Structure Analysis

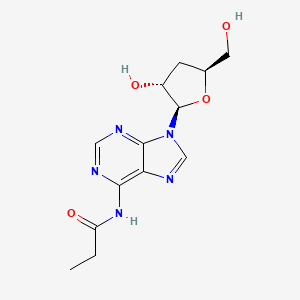

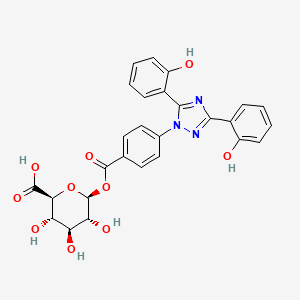

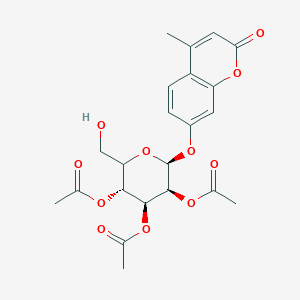

The molecular formula of 4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-β-D-glucopyranoside is C22H24O11 . The IUPAC name is [(3R,4S,5S,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate .Chemical Reactions Analysis

4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-β-D-glucopyranoside is a fluorogenic substrate for β-glucosidase . Upon enzymatic cleavage by β-glucosidase, 4-methylumbelliferone (4-MU) is released .科学研究应用

Glycan-Protein Interactions

Delmotte, Privat, and Monsigny (1975) synthesized 4-Methylumbelliferyl derivatives, including 2-acetamido-2-deoxy-β-D-glucopyranoside, to study interactions with lysozyme. They found these compounds useful for studying enzyme-substrate interactions, with implications in understanding molecular mechanisms of biological processes (Delmotte, Privat, & Monsigny, 1975).

Enzyme Assays

Chow and Weissmann (1981) developed a fluorogenic substrate for N-acetyl-α-D-glucosaminidase, using 4-Methylumbelliferyl derivatives. This enables sensitive enzymatic assays, critical for biochemical research and medical diagnostics (Chow & Weissmann, 1981).

Specific Substrates for Enzyme Activity Assays

Malet, Vallés, Bou, and Planas (1996) synthesized a chromophoric substrate using 4-Methylumbelliferyl for enzyme activity assays, specifically for 1,3-1,4-beta-D-glucan 4-glucanohydrolases. This facilitates the development of sensitive kinetic assays for enzyme action (Malet et al., 1996).

Synthesis Routes for Derivatives

López-López et al. (2007) developed a synthetic route for 4-methylumbelliferyl-β-D-glucopyranosiduronic acid, demonstrating the chemical versatility of 4-Methylumbelliferyl derivatives and their potential in various biochemical applications (López-López et al., 2007).

Diagnosis of GM2 Gangliosidoses

Inui and Wenger (1984) used 4-Methylumbelliferyl derivatives for the diagnosis of GM2 gangliosidoses, highlighting its clinical utility in diagnosing and understanding genetic disorders (Inui & Wenger, 1984).

Differentiation of Enzymes in Human Tissues

Peters, Coyle, and Glew (1976) used 4-methylumbelliferyl derivatives to differentiate β-glucocerebrosidase from β-glucosidase in human tissues. This work is significant for understanding enzyme functions in human health and disease (Peters, Coyle, & Glew, 1976).

Fungal Extracellular Enzyme Screening

Barth and Bridge (1989) utilized 4-methylumbelliferyl derivatives for screening extracellular enzyme activity in fungal culture filtrates, demonstrating its role in microbiological research (Barth & Bridge, 1989).

属性

IUPAC Name |

[(3R,4S,5S,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O11/c1-10-7-18(27)32-16-8-14(5-6-15(10)16)31-22-21(30-13(4)26)20(29-12(3)25)19(28-11(2)24)17(9-23)33-22/h5-8,17,19-23H,9H2,1-4H3/t17?,19-,20+,21+,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGDWIJBIHCCST-FZBUVMFSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@H]([C@H]([C@@H](C(O3)CO)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 46783744 | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。